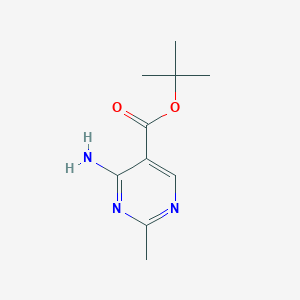
tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is used in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to act as a nucleotide analogue, which can interfere with DNA synthesis and replication. This property makes it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is its high purity and yield. This makes it an ideal starting material for the synthesis of other pyrimidine derivatives. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Future Directions
There are several future directions for the research on tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate. One direction is the development of new drugs based on its nucleotide analogue properties. Another direction is the study of its potential as a tool in the study of biological systems. Additionally, the development of new materials based on this compound could have significant applications in the fields of electronics and optics.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of scientific research applications. Its unique properties make it an ideal starting material for the synthesis of other pyrimidine derivatives. Its potential as a tool in the study of biological systems and the development of new materials make it an exciting area of research for the future.
Synthesis Methods
The synthesis of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate involves the reaction between tert-butyl 2-aminoacetate and 2,4,5-trimethylpyrimidine-4,6-diol in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process to form the final product. The yield of the synthesis process is typically high, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other pyrimidine derivatives. It has been used in the development of new drugs and as a tool in the study of biological systems. It has also been used in the development of new materials such as polymers and liquid crystals.
properties
IUPAC Name |
tert-butyl 4-amino-2-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-12-5-7(8(11)13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSRBPJKAQIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)


![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)
![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
